molecular formula C12H17N3O4 B1524976 Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate CAS No. 1306604-83-0

Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

Cat. No. B1524976
M. Wt: 267.28 g/mol
InChI Key: IHJJXOKHRFPVCM-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry. They usually have a central carbon atom surrounded by three methyl groups and one functional group . The cyanomethyl group (-CH2CN) is a functional group consisting of a cyano and a methyl group attached to the same carbon . Imidazolidine is a five-membered ring compound, consisting of three carbon atoms and two nitrogen atoms . The 2,5-dioxo- indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the imidazolidine ring .


Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions, possibly including nucleophilic substitution or addition reactions, ring-closing reactions, and others . Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of such a compound would likely be quite complex due to the presence of the imidazolidine ring and various functional groups . The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

Tert-butyl compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The presence of the cyanomethyl group could also enable nitrile-related reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound . Tert-butyl compounds are generally non-polar and have relatively low boiling points .

Scientific Research Applications

Chiral Auxiliary Applications

"Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate" has been utilized as a chiral auxiliary in synthetic chemistry. This application involves its use in the synthesis of enantiomerically pure compounds through diastereoselective synthesis processes. For instance, it has been used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios, showcasing its effectiveness in promoting diastereoselective reactions and as a building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

Kinetic Resolution

The compound has also been utilized in dynamic kinetic resolution processes, exploiting its properties as a chiral auxiliary. This involves stereoselective carbon-carbon bond formation, where its structure facilitates the resolution process, enabling the selective synthesis of chiral molecules. Such applications highlight its potential in enhancing the efficiency and selectivity of synthetic organic reactions (Kubo, Takahashi, Kubota, & Nunami, 1995).

Synthesis of Natural Product Intermediates

Another important application is in the synthesis of intermediates for natural products. For example, its derivatives have been utilized in the synthesis of key intermediates of Biotin, which is a vital water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and amino acids. This underscores its value in the production of complex natural products and pharmaceutical compounds (Qin et al., 2014).

Catalysis and Organic Transformations

Moreover, the utility of this compound extends to catalysis and facilitating various organic transformations. This involves the synthesis of novel derivatives and exploring their potential in reactions such as dynamic kinetic resolution and stereoselective synthesis, contributing to the development of methodologies for the efficient synthesis of chiral molecules (Kubo, Kubota, Takahashi, & Nunami, 1997).

Safety And Hazards

Like many organic compounds, tert-butyl compounds can be flammable and should be handled with care . The specific hazards would depend on the exact structure of the compound .

Future Directions

The study of new organic compounds is a vibrant field with many potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the properties and potential applications of this compound .

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-11(2,3)19-10(18)15-8(16)12(4,5)14(7-6-13)9(15)17/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJJXOKHRFPVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CC#N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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